
5-chloro-2-hydroxy-3-nitro-N-octadecylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-hydroxy-3-nitro-N-octadecylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a hydroxy group, and a nitro group on the benzene ring, along with an octadecyl chain attached to the amide nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-3-nitro-N-octadecylbenzamide typically involves multiple steps. One common route starts with the nitration of 5-chloro-2-hydroxybenzamide to introduce the nitro group. This is followed by the acylation of the amide nitrogen with octadecyl chloride under basic conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-chloro-2-hydroxy-3-nitro-N-octadecylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 5-chloro-2-oxo-3-nitro-N-octadecylbenzamide.
Reduction: Formation of 5-chloro-2-hydroxy-3-amino-N-octadecylbenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
5-chloro-2-hydroxy-3-nitro-N-octadecylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-chloro-2-hydroxy-3-nitro-N-octadecylbenzamide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can damage bacterial DNA, leading to antimicrobial effects. The long octadecyl chain enhances the compound’s ability to interact with lipid membranes, increasing its efficacy.
類似化合物との比較
Similar Compounds
- 5-chloro-2-hydroxy-3-nitropyridine
- 5-chloro-2-hydroxy-3-nitroacetophenone
Uniqueness
5-chloro-2-hydroxy-3-nitro-N-octadecylbenzamide is unique due to the presence of the long octadecyl chain, which imparts distinct physicochemical properties. This makes it more lipophilic compared to similar compounds, enhancing its interaction with lipid membranes and potentially increasing its biological activity.
特性
分子式 |
C25H41ClN2O4 |
|---|---|
分子量 |
469.1 g/mol |
IUPAC名 |
5-chloro-2-hydroxy-3-nitro-N-octadecylbenzamide |
InChI |
InChI=1S/C25H41ClN2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-25(30)22-19-21(26)20-23(24(22)29)28(31)32/h19-20,29H,2-18H2,1H3,(H,27,30) |
InChIキー |
AUEUYXJYJXJASU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-chloro-4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468279.png)
![3-Nitro-4-{2-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]ethoxy}benzenesulfonamide](/img/structure/B12468296.png)

![2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468304.png)

![2-(3-Nitrophenyl)-2-oxoethyl 4-({5-[2-(4-chlorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12468312.png)
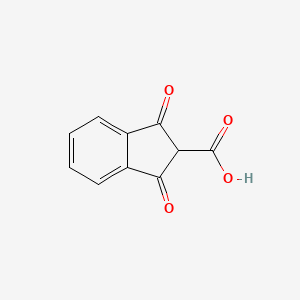
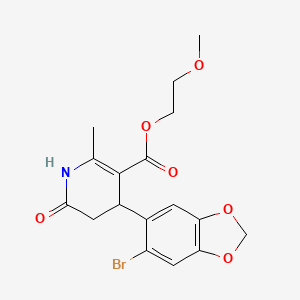
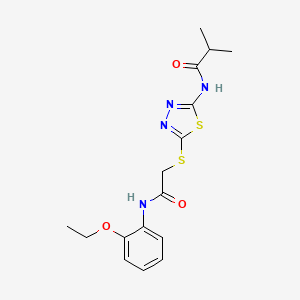
![5-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-6-methyloxan-2-YL)oxy]oxan-2-YL]oxy}-3,4-dihydroxy-6-{[9-hydroxy-4-(hydroxymethyl)-4,6A,6B,8A,11,11,14B-heptamethyl-1,2,3,4A,5,6,7,8,9,10,12,12A,14,14A-tetradecahydropicen-3-YL]oxy}oxane-2-carboxylic acid](/img/structure/B12468336.png)
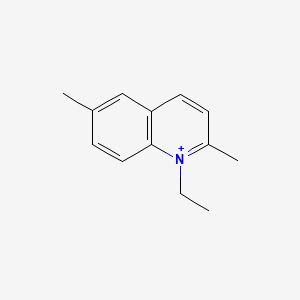
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12468349.png)
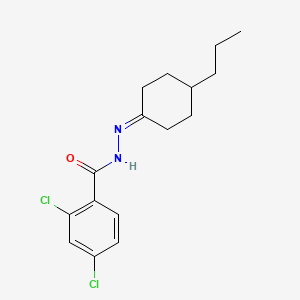
![4-[(E)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol](/img/structure/B12468354.png)
